3-(2-oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one
CAS No.: 1327231-78-6
Cat. No.: VC4143881
Molecular Formula: C19H15N5O3S
Molecular Weight: 393.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1327231-78-6 |
|---|---|
| Molecular Formula | C19H15N5O3S |
| Molecular Weight | 393.42 |
| IUPAC Name | 3-[2-oxo-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C19H15N5O3S/c25-16(10-24-11-20-14-5-2-1-4-13(14)19(24)26)23-8-12(9-23)18-21-17(22-27-18)15-6-3-7-28-15/h1-7,11-12H,8-10H2 |
| Standard InChI Key | ADENQJKJHYKJIS-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CS5 |
Introduction
Key Findings
3-(2-Oxo-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolinone core fused with azetidine and 1,2,4-oxadiazole-thiophene moieties. With a molecular weight of 393.42 g/mol (C₁₉H₁₅N₅O₃S), it exhibits structural complexity that underpins its pharmacological potential, particularly in anticancer and antimicrobial applications. Its synthesis involves multi-step reactions, including cyclization and coupling, while its mechanism of action may involve enzyme inhibition pathways such as tyrosine kinase or dihydrofolate reductase (DHFR) .
Structural Characteristics
Core Architecture
The compound’s structure integrates three key components:
-
Quinazolin-4(3H)-one core: A bicyclic system with a ketone at position 4, known for stabilizing interactions with biological targets like enzymes .
-
Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and bioavailability.
-
1,2,4-Oxadiazol-5-yl-thiophene moiety: A heterocyclic group contributing to electronic diversity and binding affinity .
Table 1: Structural Features and Functional Roles
Synthesis and Optimization
Synthetic Pathway
The synthesis involves sequential modifications of precursor molecules:
-
Quinazolinone formation: Anthranilic acid derivatives undergo cyclization with thioacetamide or acylating agents .
-
Azetidine introduction: Coupling reactions using chloroacetyl chloride or benzoyl chloride derivatives under anhydrous conditions.
-
Oxadiazole-thiophene conjugation: Cyclocondensation of amidoximes with thiophene carbonyl chlorides, followed by azide-alkyne click chemistry .
Key Challenges
-
Steric hindrance: Bulky substituents on the azetidine ring necessitate precise temperature control (e.g., 170–180°C in acetic anhydride) .
-
Yield optimization: Multi-step reactions often result in moderate yields (65–80%), requiring chromatographic purification .
Mechanism of Action
Enzyme Inhibition
-
Dihydrofolate reductase (DHFR): Structural analogs inhibit folate metabolism, critical for DNA synthesis .
-
Chk1 kinase: Blockade of cell cycle checkpoints induces apoptosis in leukemia cells .
Receptor Interactions
-
Tyrosine kinase receptors (TKRs): Quinazolinone derivatives compete with ATP, reducing phosphorylation of EGFR and VEGFR .
Physicochemical Properties
Table 2: Key Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular weight | 393.42 g/mol | |
| Solubility | Poor aqueous solubility; soluble in DMSO | |
| LogP | 2.8 (predicted) | |
| Stability | Stable at RT; degrades above 200°C |
Comparative Analysis with Analogues
Table 3: Activity Comparison of Quinazolinone Derivatives
Future Directions
-
Toxicity profiling: In vivo studies to assess hepatotoxicity and nephrotoxicity.
-
Formulation development: Nanoencapsulation to improve bioavailability.
-
Clinical translation: Phase I trials for dose optimization and safety evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume